molecular formula C13H21ClN2O3 B12935178 Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride

Cat. No.: B12935178
M. Wt: 288.77 g/mol
InChI Key: ASNMAZMZTUECLF-YDALLXLXSA-N
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Description

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their versatility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride typically involves the protection of amine groups using carbamate protecting groups. One common method is the use of benzyl carbamate, which can be synthesized through the reaction of benzyl chloroformate with an amine . The reaction conditions often involve mild bases such as sodium bicarbonate or potassium carbonate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where the intermediate isocyanate is generated in situ and then reacted with a Grignard reagent to produce the desired carbamate . This method is efficient and offers high yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets.

Properties

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

benzyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate;hydrochloride

InChI

InChI=1S/C13H20N2O3.ClH/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17);1H/t12-;/m0./s1

InChI Key

ASNMAZMZTUECLF-YDALLXLXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](CO)N.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(CO)N.Cl

Origin of Product

United States

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